(5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride
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Overview
Description
“(5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 883143-64-4 . It has a molecular weight of 264.55 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
Benzofuran derivatives, such as this compound, can be synthesized through various strategies. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrNO.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-3,8H,4-5,11H2;1H . This indicates the presence of a benzofuran ring, a bromine atom, and a methanamine group in the molecule .Chemical Reactions Analysis
The benzofuran scaffold in this compound can undergo various chemical reactions. For instance, the 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro, and hydroxyl groups have also displayed potent antibacterial activity .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 264.55 .Scientific Research Applications
Synthesis and Biological Activities
- Synthesis and Characterization : This compound has been involved in the synthesis and characterization of new pyrimidines and isoxazoles bearing a benzofuran moiety, highlighting its role in creating structurally diverse molecules (Tirlapur et al., 2010).
- Benzofuran Derivatives Synthesis : It has also been used in novel synthesis methods for benzofuran and indol-2-yl-methanamine derivatives, demonstrating its utility in diverse synthetic pathways (Schlosser et al., 2015).
Chemical Properties and Reactions
- Benzofuran-Oxadiazole Hybrids : In the design, synthesis, and evaluation of benzofuran-oxadiazole hybrids for antimicrobial activity, this compound has played a key role as an intermediate (Sanjeeva et al., 2021).
- Thermal Degradation Studies : The thermal degradation of novel polymeric materials containing benzofuran groups, where this compound may serve as a monomer, has been explored, indicating its potential in material science (Koca et al., 2012).
Pharmacological Research
- Antituberculosis Study : There has been research into the antituberculosis properties of compounds related to benzofuran, suggesting potential medicinal applications (Thorat et al., 2016).
- Antimicrobial Activity : Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde has been conducted, with these compounds being tested for antimicrobial and pharmacological activities (Parameshwarappa et al., 2008).
Safety and Hazards
The compound has been classified with the following hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Benzofuran derivatives, such as this compound, have shown potential in various fields of drug invention and development . They have been used in the treatment of skin diseases such as cancer or psoriasis . Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, future research in this area is promising.
Mechanism of Action
Target of Action
It’s known that benzofuran compounds, which this compound is a derivative of, have been shown to bind strongly and with high selectivity to various receptors .
Mode of Action
Benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound’s interaction with its targets likely results in changes that contribute to these activities.
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological and pharmacological activities, suggesting they may interact with multiple pathways .
Result of Action
Given the biological activities associated with benzofuran derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular level .
Properties
IUPAC Name |
(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-3,8H,4-5,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLSYTHFKCQOEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)Br)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883143-64-4 |
Source
|
Record name | (5-bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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